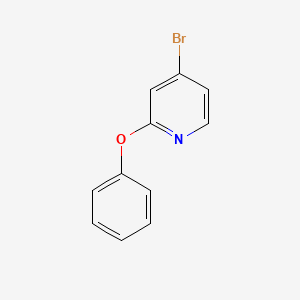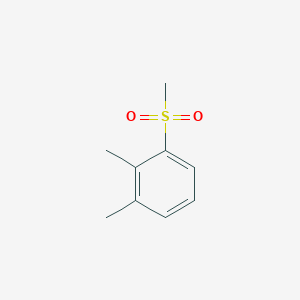
1-(Methanesulfonyl)-2,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-3-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O2S It is a derivative of benzene, characterized by the presence of two methyl groups and a methylsulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-3-(methylsulfonyl)benzene can be synthesized through a two-step continuous-flow process involving diazotization and methanethiolation . This method significantly reduces the reaction time and minimizes the accumulation of diazonium salts, leading to a higher yield of the desired product.
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred due to its efficiency and safety. The process involves the use of a continuous-flow device, which allows for precise control of reaction conditions and reduces the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-3-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl or methylsulfonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
1,2-Dimethyl-3-(methylsulfonyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-(methylsulfonyl)benzene involves its interaction with various molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylbenzene: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
1,3-Dimethyl-2-(methylsulfonyl)benzene: Similar structure but with different positional isomerism, leading to variations in reactivity and applications.
1,4-Dimethyl-3-(methylsulfonyl)benzene: Another positional isomer with distinct chemical properties.
Uniqueness
1,2-Dimethyl-3-(methylsulfonyl)benzene is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The presence of both methyl and methylsulfonyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
811412-96-1 |
|---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1,2-dimethyl-3-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O2S/c1-7-5-4-6-9(8(7)2)12(3,10)11/h4-6H,1-3H3 |
InChI Key |
FYWAJRTVIKZVRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B13994667.png)
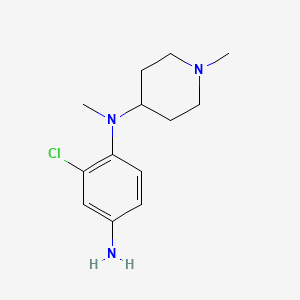
![1-[[2-[1,2-Bis(4-methoxyphenyl)butylamino]acetyl]amino]-3-(3-methylphenyl)thiourea](/img/structure/B13994675.png)

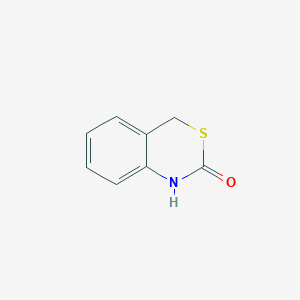
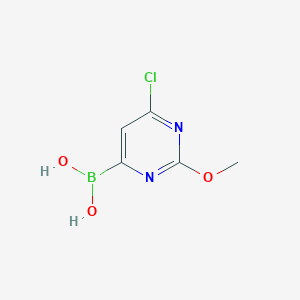
![Ethyl 6-[(formylamino)methyl]-3-pyridinecarboxylate](/img/structure/B13994702.png)
![4-{[3-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)propyl]amino}benzoic acid](/img/structure/B13994706.png)
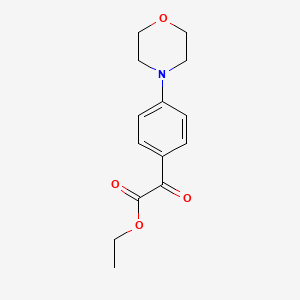
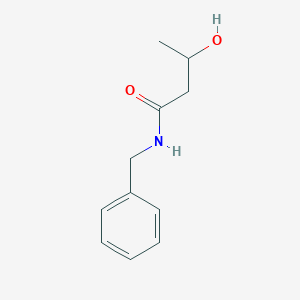
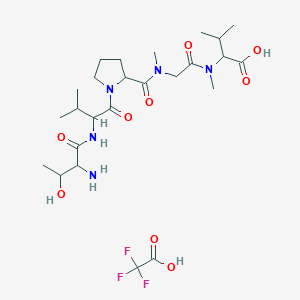
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]ethanol](/img/structure/B13994727.png)
![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
